Tert-butyl N-(1,3-diaminopropan-2-yl)carbamate structure and properties
Tert-butyl N-(1,3-diaminopropan-2-yl)carbamate structure and properties
Strategic Utilization of C2-Symmetric Linkers in Medicinal Chemistry
Executive Summary
Tert-butyl N-(1,3-diaminopropan-2-yl)carbamate (CAS: 213475-74-2), often referred to as N-Boc-1,3-diaminopropane or 2-Boc-amino-1,3-propanediamine , represents a critical class of "hub" linkers in modern drug discovery. Unlike its linear isomer (tert-butyl (3-aminopropyl)carbamate), this molecule possesses C2-symmetry , featuring a central protected amine flanked by two reactive primary amines.
This unique topology allows for the synthesis of symmetric bis-ligands, dendrimeric scaffolds, and branched PROTACs. This guide details the physicochemical profile, robust synthetic pathways from Serinol, and orthogonal protection strategies necessary for high-fidelity medicinal chemistry applications.
Part 1: Structural Analysis & Physicochemical Profile
The utility of this molecule stems from its branched architecture . While linear diamines serve as simple spacers, the 2-yl carbamate acts as a branching point, enabling the construction of "Y-shaped" conjugates.
1.1 Chemical Identity
| Property | Specification |
| IUPAC Name | tert-butyl N-(1,3-diaminopropan-2-yl)carbamate |
| Common Names | 2-Boc-amino-1,3-propanediamine; N-Boc-serinol diamine |
| CAS Number | 213475-74-2 (Specific for 2-yl isomer) |
| Molecular Formula | C₈H₁₉N₃O₂ |
| Molecular Weight | 189.26 g/mol |
| Symmetry Point | C2 Axis through the central Methine (C-2) and Nitrogen |
1.2 Physicochemical Properties[1]
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Physical State: Typically a hygroscopic white solid or viscous colorless oil (depending on purity and salt form).
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Solubility: Highly soluble in polar organic solvents (MeOH, DCM, DMSO). The free amine form reacts with atmospheric CO₂; storage as a hydrochloride salt is recommended for long-term stability.
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pKa: The primary amines (positions 1,3) have a pKa ~10.5, while the Boc-protected amine (position 2) is non-basic.
Part 2: Synthetic Routes & Production
Direct protection of 1,2,3-triaminopropane with Boc anhydride yields a statistical mixture of mono-, di-, and tri-protected species that are difficult to separate.
The Authoritative Route: Serinol Transformation To ensure regioselectivity, the synthesis must proceed via Serinol (2-amino-1,3-propanediol) . This pathway guarantees that the Boc group is installed exclusively at the central position before the primary amines are generated.
2.1 Synthesis Workflow (Graphviz)
Caption: Regioselective synthesis of tert-butyl N-(1,3-diaminopropan-2-yl)carbamate starting from Serinol to avoid isomeric mixtures.
2.2 Detailed Protocol (Serinol Route)
Step 1: N-Protection Dissolve Serinol (1.0 eq) in water/dioxane (1:1). Add NaOH (1.1 eq) followed by Boc₂O (1.1 eq) at 0°C. Stir for 12h. The amino group is significantly more nucleophilic than the hydroxyls, ensuring exclusive N-protection.
Step 2: Activation (Mesylation) Treat N-Boc-serinol with Methanesulfonyl chloride (MsCl, 2.5 eq) and Triethylamine (Et₃N) in anhydrous DCM at -10°C.
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Critical Control Point: Keep temperature low to prevent oxazolidinone formation (cyclization of the Boc carbonyl onto the activated alcohol).
Step 3: Azidation React the crude bis-mesylate with Sodium Azide (NaN₃, 3.0 eq) in DMF at 60°C for 16h.
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Safety: Azides are potentially explosive. Do not concentrate the reaction mixture to dryness; perform an aqueous workup to remove excess azide salts.
Step 4: Reduction Hydrogenate the bis-azide using 10% Pd/C in MeOH under H₂ atmosphere (balloon pressure) for 4-6h. Filter through Celite to yield the target diamine.
Part 3: Reactivity & Orthogonal Protection
The power of this building block lies in Orthogonality . The molecule presents two distinct "handles":[2]
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Primary Amines (C-1, C-3): Nucleophilic, basic. Reactive toward acyl chlorides, NHS-esters, and aldehydes.
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Secondary Amine (C-2): Latent, protected by Boc. Acid-labile (TFA/HCl).
3.1 Orthogonal Strategy Diagram
Caption: Orthogonal deprotection logic allowing selective functionalization of the "Arms" (C1/C3) vs. the "Head" (C2).
Part 4: Applications in Drug Discovery[3]
4.1 PROTAC Linkers (Branched)
In Proteolysis Targeting Chimeras (PROTACs), solubility is often a limiting factor.
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Strategy: Use the C-1 and C-3 amines to attach the Warhead (protein of interest binder) and the E3 Ligase Ligand (e.g., Thalidomide).
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Advantage: Upon deprotecting the central Boc group, a solubilizing moiety (e.g., PEG chain or piperazine) can be attached to the C-2 position, improving the physicochemical properties of the final degrader without altering the linker length.
4.2 Metal Chelators (DTPA Analogues)
This backbone is a precursor to DTPA (Diethylenetriaminepentaacetic acid) derivatives.
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Alkylation of the free amines with chloroacetic acid yields high-affinity metal chelators used in MRI contrast agents (Gadolinium binding) or radiopharmaceuticals.
4.3 Dendrimers
The molecule serves as a Generation 0 (G0) core. Reaction of the primary amines with acrylate (Michael addition) followed by amidation allows for the rapid synthesis of PAMAM-like dendrimers with a differentially protected core.
Part 5: References
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Moldb Chemical Data. (2025). Tert-butyl n-(1,3-diaminopropan-2-yl)carbamate Structure and Properties. Retrieved from
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ThoreauChem. (2025).[3] Product Datasheet: CAS 213475-74-2.[3][4] Retrieved from
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National Institutes of Health (PubChem). (2025). Compound Summary: Carbamate Derivatives. Retrieved from
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BenchChem. (2025).[5] Synthetic Building Blocks for Drug Discovery: 1,3-diaminopropane derivatives. Retrieved from
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Google Patents. (2022). WO2022200247A1: Industrial synthesis of serinol. Retrieved from
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- 1. Butane, 1,4-diethoxy- (CAS 13344-00-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
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- 3. tert-butyl N-(1,3-diaminopropan-2-yl)carbamate-213475-74-2 - Thoreauchem [thoreauchem.com]
- 4. 213475-74-2 | Tert-butyl n-(1,3-diaminopropan-2-yl)carbamate - Moldb [moldb.com]
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